Cas no 31357-06-9 (8-PIP-cAMP)

8-PIP-cAMP structure
8-PIP-cAMP structure
Product Name:8-PIP-cAMP
CAS No:31357-06-9
MF:C15H20N6NaO6P
MW:434.319434165955
CID:305032
PubChem ID:24724572
Update Time:2025-04-19

8-PIP-cAMP Chemical and Physical Properties

Names and Identifiers

    • Adenosine,8-(1-piperidinyl)-, cyclic 3',5'-(hydrogen phosphate)
    • 8- PIPERIDINOADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 8-PIP-CAMP )
    • sodium,(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • 8-PIP-cAMP
    • 8-Piperidinoadenosine 3 inverted exclamation marka,5 inverted exclamation marka-monophosphate sodium salt
    • 8-Piperidinoadenosine 3',5'-monophosphate
    • 8-Piperidinoadenosine 3',5'-monophosphate sodium salt
    • 8-Piperidino-cyclicAMP
    • Cyclic 8-piperidino-3',5'-AMP
    • 8-Piperidinoadenosine 3′,5′-monophosphate sodium salt
    • Sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
    • J-018397
    • DTXSID20635494
    • Guanosine-3',5'-cyclic monophosphorothioate,rp-isomer sodium salt
    • 31357-06-9
    • 8-PIP-cAMP, >=98% (HPLC), solid
    • sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • MFCD06798348
    • GLXC-03828
    • 8-Piperidino-cAMP
    • MDL: MFCD06798348
    • Inchi: 1S/C15H21N6O6P.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(26-14)6-25-28(23,24)27-11;/h7-8,10-11,14,22H,1-6H2,(H,23,24)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-;/m1./s1
    • InChI Key: FNCWZMQKRRKCEF-ZBMQJGODSA-M
    • SMILES: P1(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@H](N3C4=C(C(N)=NC=N4)N=C3N3CCCCC3)O2)O)O1.[Na+]

Computed Properties

  • Exact Mass: 434.10800
  • Monoisotopic Mass: 434.10796366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 646
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 161Ų

Experimental Properties

  • Solubility: H2O: freely soluble
  • PSA: 170.72000
  • LogP: 1.25730

8-PIP-cAMP Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:−70°C

8-PIP-cAMP Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P475255-10µmol
8-PIP-cAMP
31357-06-9
10µl
$483.00 2023-05-17
TRC
P475255-25µmol
8-PIP-cAMP
31357-06-9
25µl
$965.00 2023-05-17
TRC
P475255-10μmol
8-PIP-cAMP
31357-06-9
10μl
$ 483.00 2023-04-15
TRC
P475255-25μmol
8-PIP-cAMP
31357-06-9
25μl
$ 965.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-257021-10 µmol
8-PIP-cAMP,
31357-06-9
10 µmol
¥3475.00 2023-09-05
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm